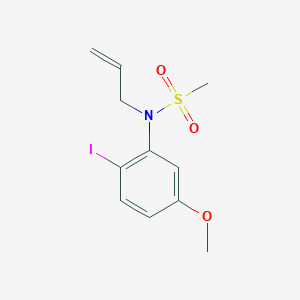
Methanesulfonamide, N-(2-iodo-5-methoxyphenyl)-N-2-propenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, N-(2-iodo-5-methoxyphenyl)-N-2-propenyl- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a methanesulfonamide group, an iodine atom, a methoxy group, and a propenyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(2-iodo-5-methoxyphenyl)-N-2-propenyl- typically involves multi-step organic reactions. One common method includes the Sonogashira coupling reaction, where 2-iodo-5-methoxyaniline is reacted with propargyl alcohol in the presence of a palladium catalyst and copper iodide. This reaction forms the propenyl group attached to the phenyl ring. Subsequently, the methanesulfonamide group is introduced through a reaction with methanesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(2-iodo-5-methoxyphenyl)-N-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to a hydrogen atom, altering the compound’s reactivity.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methanesulfonamide, N-(2-formyl-5-methoxyphenyl)-N-2-propenyl-, while substitution of the iodine atom can produce methanesulfonamide, N-(2-azido-5-methoxyphenyl)-N-2-propenyl-.
Scientific Research Applications
Methanesulfonamide, N-(2-iodo-5-methoxyphenyl)-N-2-propenyl- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methanesulfonamide, N-(2-iodo-5-methoxyphenyl)-N-2-propenyl- exerts its effects involves interactions with various molecular targets. The methanesulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The iodine atom can participate in halogen bonding, affecting molecular recognition processes. The propenyl group can undergo metabolic transformations, leading to active metabolites that interact with specific pathways.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide, N-(2-iodo-5-methoxyphenyl)-: Lacks the propenyl group, resulting in different reactivity and applications.
Methanesulfonamide, N-(2-iodo-5-methoxyphenyl)-N-isopropyl-:
Uniqueness
Methanesulfonamide, N-(2-iodo-5-methoxyphenyl)-N-2-propenyl- is unique due to the presence of the propenyl group, which imparts additional reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
185985-39-1 |
|---|---|
Molecular Formula |
C11H14INO3S |
Molecular Weight |
367.21 g/mol |
IUPAC Name |
N-(2-iodo-5-methoxyphenyl)-N-prop-2-enylmethanesulfonamide |
InChI |
InChI=1S/C11H14INO3S/c1-4-7-13(17(3,14)15)11-8-9(16-2)5-6-10(11)12/h4-6,8H,1,7H2,2-3H3 |
InChI Key |
PWGDLFUYSCLURJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)I)N(CC=C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















